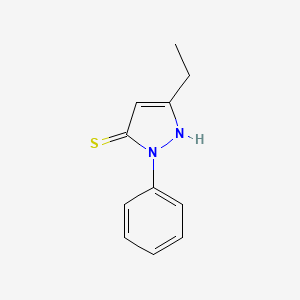
5-ethyl-2-phenyl-1H-pyrazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2-phenyl-1H-pyrazole-3-thione is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of both nitrogen and sulfur atoms in the pyrazole ring contributes to its diverse reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-phenyl-1H-pyrazole-3-thione typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Amberlyst-70, a resinous and thermally stable catalyst, may be employed to improve the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-2-phenyl-1H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
5-ethyl-2-phenyl-1H-pyrazole-3-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-ethyl-2-phenyl-1H-pyrazole-3-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The pyrazole ring can also interact with receptors and enzymes, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-5-phenyl-1H-pyrazole: Similar structure but lacks the thione group.
5-phenyl-1H-pyrazole-3-carboxylate: Contains a carboxylate group instead of a thione group
Uniqueness
5-ethyl-2-phenyl-1H-pyrazole-3-thione is unique due to the presence of both an ethyl group and a thione group, which contribute to its distinct reactivity and potential biological activities. The combination of these functional groups enhances its versatility in chemical synthesis and its potential as a bioactive compound .
Propiedades
Número CAS |
478398-07-1 |
|---|---|
Fórmula molecular |
C11H12N2S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
5-ethyl-2-phenyl-1H-pyrazole-3-thione |
InChI |
InChI=1S/C11H12N2S/c1-2-9-8-11(14)13(12-9)10-6-4-3-5-7-10/h3-8,12H,2H2,1H3 |
Clave InChI |
GCGBJVMZPBTFGW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=S)N(N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















